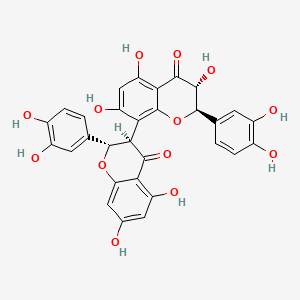

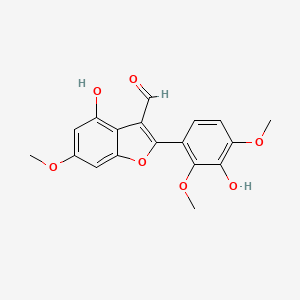

Manniflavanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Manniflavanone is a natural product found in Garcinia kola and Garcinia mannii with data available.

科学的研究の応用

Structure Determination and Antioxidant Properties

Manniflavanone has been a subject of interest for its structural complexity and significant antioxidant properties. Stark et al. (2015) in their study, utilized a novel NMR approach for structural determination of thermally unstable biflavanones, including manniflavanone, from Garcinia buchananii. This research highlighted the challenges in structure elucidation due to atropisomerism and the successful use of advanced NMR techniques to overcome these issues. The study also noted the high antioxidative capacity of manniflavanone in various assays (Stark et al., 2015).

Isolation and Identification from Garcinia Mannii

The isolation of manniflavanone from the stem bark of Garcinia mannii was first described by Crichton and Waterman (1979). They identified manniflavanone as a new biflavanone and elucidated its structure through spectral studies and simple degradation, highlighting its novelty in the phytochemical landscape (Crichton & Waterman, 1979).

Antioxidative Activities and Potential in Health Applications

Manniflavanone is known for its significant in vitro antioxidative activities. Stark et al. (2015) developed a purification procedure for manniflavanone from Garcinia buchananii, aimed at enabling further detailed evaluation of its promising bioactivities for potential health applications (Stark et al., 2015).

Anti-Inflammatory Effects in Obesity-Induced Mice Model

The anti-inflammatory properties of manniflavanone were explored by Bibi et al. (2014), who investigated its effects in an obesity-induced mice model. The study found that manniflavanone effectively downregulated inflammatory markers, suggesting its potential role in anti-inflammatory therapies (Bibi et al., 2014).

Muscle Cell Protection and Myotube Formation

Acharya et al. (2017) investigated the antioxidative properties of manniflavanone and its impact on muscle cell protection and myotube formation. The study demonstrated manniflavanone's potential as a powerful antioxidant with a high safety profile, indicating its usefulness in reducing oxidative stress-induced muscle differentiation delay (Acharya et al., 2017).

Gastrointestinal Smooth Muscle Relaxation

Balemba et al. (2014) explored the role of manniflavanone as a new gastrointestinal smooth muscle L-type calcium channel inhibitor. Their study provided evidence for its spasmolytic actions and potential as a therapy for gastrointestinal smooth muscle spasms and arrhythmias (Balemba et al., 2014).

特性

CAS番号 |

73428-17-8 |

|---|---|

製品名 |

Manniflavanone |

分子式 |

C30H22O13 |

分子量 |

590.5 g/mol |

IUPAC名 |

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C30H22O13/c31-12-7-17(36)21-20(8-12)42-28(10-1-3-13(32)15(34)5-10)24(25(21)39)22-18(37)9-19(38)23-26(40)27(41)29(43-30(22)23)11-2-4-14(33)16(35)6-11/h1-9,24,27-29,31-38,41H/t24-,27-,28+,29+/m0/s1 |

InChIキー |

UKRJEVDCOVVSAB-BENTYHEHSA-N |

異性体SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)[C@@H]([C@H](O5)C6=CC(=C(C=C6)O)O)O)O)O |

SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)C(C(O5)C6=CC(=C(C=C6)O)O)O)O)O |

正規SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)C(C(O5)C6=CC(=C(C=C6)O)O)O)O)O |

その他のCAS番号 |

73428-17-8 |

同義語 |

(2R,3S,2''R,3''R)-manniflavanone manniflavanone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[11-[3-Acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-5-ethyl-2,4,8,10,12,14-hexamethyl-7-oxo-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-9-yl] acetate](/img/structure/B1209720.png)

![3H-1,2,4-Triazol-3-one, 4-[4-[4-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1209721.png)

![6-Methyl-2-[4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-3-quinolinecarbonitrile](/img/structure/B1209726.png)